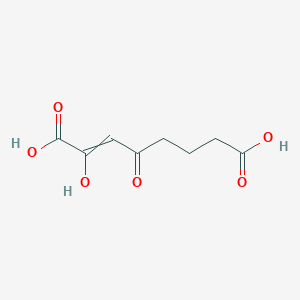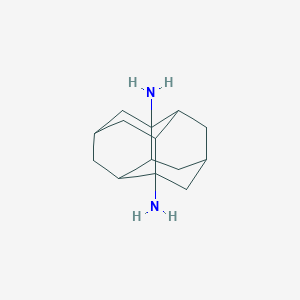
1,6-Diaminodiamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diaminodiamantane is a diamondoid compound characterized by its unique cage-like structure, which is derived from diamantane. Diamondoids are a class of hydrocarbons that possess a diamond-like framework, making them highly stable and rigid. The presence of two amino groups at the 1 and 6 positions of the diamantane structure imparts unique chemical properties to this compound .
Vorbereitungsmethoden
1,6-Diaminodiamantane can be synthesized through various methods. One common approach involves the polycondensation of this compound with aromatic diacid chlorides. This method yields polyamides with inherent viscosities ranging from 0.15 to 0.45 dL/g . Another method involves the direct polycondensation of 1,6-bis(trimellitimido)diamantane with various aromatic diamines in N-methyl-2-pyrrolidone containing lithium chloride .
Analyse Chemischer Reaktionen
1,6-Diaminodiamantane undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,6-Diaminodiamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: Its unique structure makes it a potential candidate for drug delivery systems and as a scaffold for biomolecule attachment.
Wirkmechanismus
The mechanism of action of 1,6-diaminodiamantane involves its interaction with various molecular targets. In the context of cancer treatment, it acts as a ligand for platinum complexes, enhancing their solubility and efficacy. The compound binds to nucleotides, facilitating the formation of stable complexes that inhibit cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1,6-Diaminodiamantane can be compared with other diamondoid compounds such as:
1,2-Diaminodiamantane: Similar in structure but with amino groups at the 1 and 2 positions.
4,9-Diaminodiamantane: Features amino groups at the 4 and 9 positions.
Adamantane derivatives: These include compounds like 1-aminoadamantane, which have a simpler structure but share some chemical properties with diamantane derivatives
Eigenschaften
CAS-Nummer |
166040-10-4 |
|---|---|
Molekularformel |
C14H22N2 |
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-1,6-diamine |
InChI |
InChI=1S/C14H22N2/c15-13-6-8-3-10-9(13)1-7-2-11(13)12(4-8)14(10,16)5-7/h7-12H,1-6,15-16H2 |
InChI-Schlüssel |
WMBTVDOFORJFEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C4CC5CC(C1C3(C5)N)C4(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


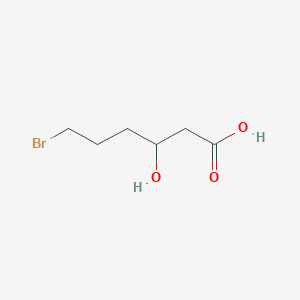
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
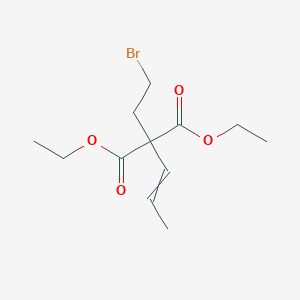
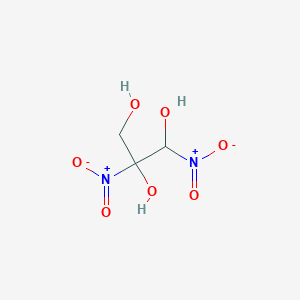
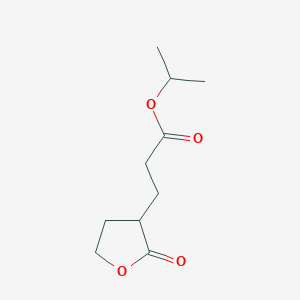
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
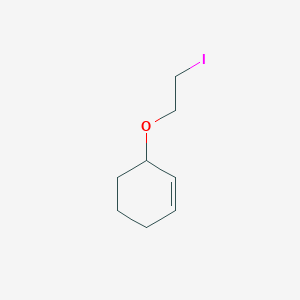
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
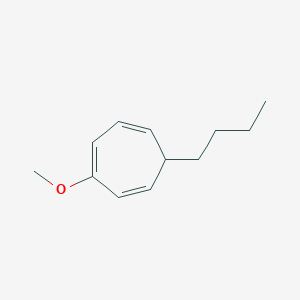
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)

